molecular formula C23H18F3N5O4 B2739574 4-azepan-1-yl-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1226435-70-6

4-azepan-1-yl-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide

Cat. No. B2739574
CAS RN: 1226435-70-6
M. Wt: 485.423
InChI Key: SALLAKZECMTEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-azepan-1-yl-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for compounds related to 4-azepan-1-yl-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, including palladium-catalyzed ring-opening reactions of cyclopropyl benzamides to synthesize benzo[c]azepine-1-ones via C(sp3)–H functionalization. This approach allows for the efficient creation of biologically significant molecules from readily available materials (Ladd, Roman, & Charette, 2013).

  • Cyclization Techniques : Another study detailed the efficient preparation of benzofuro[3,2-d]pyrimidin-4(3H)-ones and unexpected ring-opening products, highlighting the versatility of certain cyclization techniques in generating novel heterocyclic compounds (Hu, Liu, & Ding, 2008).

Biological Applications

  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone showing anti-inflammatory and analgesic properties were synthesized. This research indicates the potential for developing new therapeutic agents based on the structure of 4-azepan-1-yl-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxicity Studies : Compounds with the benzofuro[3,2-d]pyrimidin-4(3H)-one structure have been evaluated for their cytotoxicity towards human skin fibroblast cells, with modifications such as dimethyl group substituents significantly reducing cytotoxic effects. This highlights the importance of structural modifications in tuning the biological activities of these compounds (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O4/c1-35-18-9-7-17(8-10-18)28-21(33)14-2-11-19-29-31(22(34)30(19)12-14)13-20(32)27-16-5-3-15(4-6-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALLAKZECMTEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.